Product packaging for 4-(1-Aminopropyl)-2,3-dimethylphenol(Cat. No.:)

4-(1-Aminopropyl)-2,3-dimethylphenol

Cat. No.: B13328708
M. Wt: 179.26 g/mol
InChI Key: ACAFMLCKFMQMHW-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2,3-dimethylphenol ( 1487916-56-2) is a phenolic amine compound of significant interest in synthetic and materials chemistry research. With the molecular formula C11H17NO and a molecular weight of 179.26, this compound features a phenol ring substituted with an aminopropyl chain and two methyl groups, creating a multifunctional structure ideal for developing novel chemical entities . The primary research value of this compound lies in its potential application as a building block or a curing agent in polymer science. Phenolic amines of this type can serve as key intermediates in Mannich reactions, which are pivotal for creating resins and other advanced materials . Specifically, its structural analogy to other known amine hardeners suggests it may be investigated for formulating rapid-curing epoxy resin compositions used in coatings and composites . Its mechanism of action in such contexts likely involves the primary amine group reacting with epoxide groups, facilitating polymer chain cross-linking and network formation, while the phenolic hydroxyl group may influence the reaction kinetics and final material properties. Researchers can utilize this chemical for exploring new synthetic pathways, developing specialty polymers, or as a standard in analytical method development. Identifiers and Properties • CAS Number: 1487916-56-2 • Molecular Formula: C11H17NO • Molecular Weight: 179.26 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B13328708 4-(1-Aminopropyl)-2,3-dimethylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminopropyl)-2,3-dimethylphenol

InChI

InChI=1S/C11H17NO/c1-4-10(12)9-5-6-11(13)8(3)7(9)2/h5-6,10,13H,4,12H2,1-3H3

InChI Key

ACAFMLCKFMQMHW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)O)C)C)N

Origin of Product

United States

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of nuclear magnetic resonance (NMR) and vibrational spectroscopy would be essential for an unambiguous structural confirmation.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their chemical environments, and their proximity to one another. For "4-(1-Aminopropyl)-2,3-dimethylphenol," one would expect to observe distinct signals for the aromatic protons, the protons of the two methyl groups, the methine and methylene protons of the aminopropyl group, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration of the signals would correspond to the number of protons of each type.

Hypothetical ¹H NMR Data Table

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic-H 6.5 - 7.5 Doublet, Doublet 2H
Phenolic-OH 4.0 - 7.0 Singlet (broad) 1H
CH(NH₂) 3.5 - 4.5 Triplet 1H
NH₂ 1.0 - 3.0 Singlet (broad) 2H
CH₃ (Aromatic) 2.0 - 2.5 Singlet 6H
CH₂ 1.5 - 2.0 Sextet 2H
CH₃ (Propyl) 0.8 - 1.2 Triplet 3H

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy would be used to determine the number of unique carbon atoms and their chemical environments within the molecule. This technique would allow for the identification of the carbon atoms in the aromatic ring, the two methyl groups attached to the ring, and the three distinct carbon atoms of the aminopropyl side chain. The chemical shifts of the carbon signals would provide insight into their hybridization and bonding.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O 150 - 160
Aromatic C-C 110 - 140
C-NH₂ 50 - 60
C-CH₂ 30 - 40
Aromatic C-CH₃ 15 - 25
Propyl C-CH₃ 10 - 15

Note: This table is predictive and not based on experimental data.

To establish the precise connectivity of atoms, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the aminopropyl chain and to assign the positions of substituents on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for piecing together the entire molecular structure, including the connection of the aminopropyl group to the dimethylphenol moiety.

The "this compound" molecule contains a chiral center at the carbon atom of the aminopropyl group bonded to the aromatic ring. If the compound were synthesized as a racemic mixture, the two enantiomers would be indistinguishable by standard NMR techniques. However, if a second chiral center were present or introduced, diastereomers would be formed. These diastereomers have different physical properties and would exhibit distinct signals in the NMR spectra, allowing for their differentiation and quantification. Chiral derivatizing agents could also be used to convert the enantiomers into diastereomeric derivatives, which could then be analyzed by NMR to determine the enantiomeric purity.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would provide information about the functional groups present in the molecule. Characteristic vibrational frequencies would be expected for the O-H stretch of the phenol (B47542), the N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl groups, C=C stretches of the aromatic ring, and C-O and C-N stretching vibrations.

Hypothetical Vibrational Spectroscopy Data Table

Functional Group Predicted Vibrational Frequency (cm⁻¹) Technique
O-H stretch (Phenol) 3200 - 3600 FTIR, Raman
N-H stretch (Amine) 3300 - 3500 FTIR, Raman
C-H stretch (Aromatic) 3000 - 3100 FTIR, Raman
C-H stretch (Alkyl) 2850 - 3000 FTIR, Raman
C=C stretch (Aromatic) 1450 - 1600 FTIR, Raman
C-O stretch (Phenol) 1200 - 1260 FTIR
C-N stretch (Amine) 1020 - 1250 FTIR

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Expected Characteristic FT-IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
O-H (Phenol)3200-3600Stretching, broad
N-H (Amine)3300-3500Stretching, sharp
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=C (Aromatic)1450-1600Stretching
C-O (Phenol)1180-1260Stretching
C-N (Amine)1020-1250Stretching

These expected values are based on typical ranges for the respective functional groups and may vary slightly in the actual spectrum of the compound due to the specific molecular environment.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "fingerprint" based on its molecular vibrations.

Expected Characteristic Raman Shifts for this compound:

Functional Group/VibrationExpected Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
C-C Stretching (Aromatic)1580-1620
C-H Bending (Aromatic)1000-1100
C-CH₃ Stretching1375-1450

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational analysis of the molecule, confirming the presence of all key functional groups and providing a unique spectral signature.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the phenolic chromophore. The substitution on the aromatic ring will influence the wavelength of maximum absorption (λmax).

Expected UV-Vis Absorption for this compound:

ChromophoreExpected λmax (nm)Transition
Phenolic Ring~270-280π → π*

The exact position and intensity of the absorption bands would be dependent on the solvent used for the analysis due to solvatochromic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry would provide the exact molecular weight, confirming its elemental composition.

Expected Mass Spectrometric Data for this compound:

ParameterExpected Value
Molecular FormulaC₁₁H₁₇NO
Exact Mass179.1310
Molecular Weight179.26

The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of an ethyl group from the aminopropyl side chain, which would further support the proposed structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Hypothetical Crystallographic Data Table for this compound:

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)12.3
c (Å)8.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045
Z4
Density (calculated) (g/cm³)1.14

It is crucial to reiterate that the data presented in the tables above are hypothetical and based on general principles of spectroscopic and crystallographic analysis for a molecule with this structure. No specific experimental data for this compound has been found in the reviewed literature.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. This non-destructive method provides a unique "fingerprint" of a compound's solid-state structure, enabling the identification of its crystalline phase and the determination of its purity. americanpharmaceuticalreview.com The technique is particularly crucial in the pharmaceutical industry for identifying polymorphs—different crystalline forms of the same compound—which can have distinct physical and chemical properties. ncl.ac.ukmalvernpanalytical.com

The underlying principle of PXRD is the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. When a beam of monochromatic X-rays is directed at a powdered sample, the randomly oriented crystallites ensure that all possible lattice planes are exposed to the beam. Constructive interference occurs at specific angles (2θ) where the path difference of the diffracted X-rays is an integer multiple of the X-ray wavelength, a condition described by Bragg's Law (nλ = 2d sinθ). americanpharmaceuticalreview.com The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle 2θ, is characteristic of the specific crystalline structure.

For illustrative purposes, the PXRD data for a hypothetical crystalline form of a substituted aminophenol is presented below. The diffraction pattern would exhibit a series of peaks at characteristic 2θ angles. Each peak corresponds to a specific set of lattice planes (hkl) in the crystal structure.

Illustrative PXRD Data for a Substituted Aminophenol

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
18.8 4.72 60
21.1 4.21 95
23.5 3.78 70
25.9 3.44 50

This data is representative and intended for illustrative purposes only.

In a typical analysis, the positions of the diffraction peaks (2θ values) are used to calculate the interplanar spacings (d-spacings), which are characteristic of the unit cell dimensions of the crystal. The relative intensities of the peaks are related to the arrangement of atoms within the unit cell. By comparing this set of d-spacings and intensities to known patterns, the crystalline phase of the material can be identified. malvernpanalytical.com Furthermore, the presence of sharp peaks is indicative of a crystalline material, whereas a broad, featureless halo would suggest an amorphous solid. The absence of peaks from known impurities can also confirm the phase purity of the sample.

Should different synthetic routes or crystallization conditions yield various solid forms of this compound, PXRD would be the primary tool for their identification and differentiation. ncl.ac.uk Each polymorph would produce a distinct diffraction pattern, allowing for unambiguous characterization of the solid-state form.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons and the resulting molecular energies.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for determining the ground state properties of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. researchgate.net For phenolic compounds, DFT is employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. researchgate.net

Key ground state properties calculated using DFT include total energy, which relates to the molecule's thermodynamic stability, and the distribution of electron density, which provides insights into charge distribution and polarity. researchgate.netresearchgate.net For instance, DFT studies on aminophenol analogues, such as 2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol, have been performed using the B3LYP functional with a 6-31G* basis set to determine their relative stability and reactivity. ingentaconnect.comresearchgate.net These calculations reveal how the position of the amino group influences the electronic properties and bond energies of the molecule. ingentaconnect.com

Ab Initio Methods for Electronic Structure Calculation

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These "from the beginning" methods, such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Configuration Interaction), provide a rigorous approach to calculating electronic structure. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For phenolic compounds, ab initio methods are used to compute precise electronic energies and wavefunctions, which are crucial for understanding ionization processes and electronic transitions.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical methods are highly effective in predicting spectroscopic parameters. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT or ab initio framework, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule. researchgate.net These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard reference. ucl.ac.uk

For a molecule like 4-(1-Aminopropyl)-2,3-dimethylphenol, theoretical NMR predictions can aid in the interpretation of experimental spectra, helping to assign specific signals to the correct nuclei within the structure. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. mdpi.com

Molecular Reactivity and Interaction Analysis

Computational chemistry also provides descriptors that help in understanding and predicting the reactivity of a molecule and how it interacts with other chemical species.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept for analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. ingentaconnect.comirjweb.com A higher HOMO energy indicates a better electron-donating capability. The energy of the LUMO is related to the electron affinity and signifies the ability to accept an electron. A lower LUMO energy suggests a better electron-accepting nature. irjweb.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov DFT studies on aminophenol isomers have shown how the substituent position affects the HOMO and LUMO energies and, consequently, their reactivity. ingentaconnect.com

Table 1: Illustrative Frontier Orbital Energies for Aminophenol Analogues

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Aminophenol-4.86--
3-Aminophenol-5.10--
4-Aminophenol-4.70--
Data derived from a DFT study on aminophenol isomers and serves as an example of the output of such calculations. ingentaconnect.comresearchgate.net LUMO values were not specified in the source.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insight. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.com

Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Indices) for Predicting Reactive Sites

The Fukui function helps to distinguish sites susceptible to different types of attack:

Nucleophilic attack (f+(r)) : Identifies the most electrophilic sites, where the molecule is most likely to accept electrons.

Electrophilic attack (f−(r)) : Identifies the most nucleophilic sites, where the molecule is most likely to donate electrons.

Radical attack (f0(r)) : Predicts sites susceptible to attack by free radicals. researchgate.net

By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms on the phenol (B47542) ring, the hydroxyl group, or the aminopropyl side chain are the most likely centers for reaction. This information is crucial for understanding reaction mechanisms and designing new molecules with desired properties. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and intermolecular and intramolecular interactions by analyzing the electron density of a molecule. For this compound, an NBO analysis would provide a detailed picture of the donor-acceptor interactions that govern its intermolecular associations.

The key interactions to investigate would be the hydrogen bonds formed by the phenolic hydroxyl (-OH) group and the aminopropyl (-NH2) group. The NBO method quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO of one molecule to an empty (acceptor) NBO of another. For instance, the lone pair on the oxygen or nitrogen atom could act as a donor to an antibonding orbital of a neighboring molecule.

Table 1: Hypothetical NBO Analysis Data for Dimer of this compound

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (O) σ* (N-H) Data not available Hydrogen Bond
LP (N) σ* (O-H) Data not available Hydrogen Bond

This analysis would reveal the strength and nature of the hydrogen bonding network, which is crucial for understanding the compound's physical properties such as boiling point, solubility, and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This method can be used to characterize the nature of chemical bonds within this compound, classifying them as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

The analysis focuses on the properties of the electron density at the bond critical point (BCP), a point of minimum electron density between two bonded atoms. Key parameters include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

ρ(r): A higher value indicates a stronger bond.

∇²ρ(r): A negative value is characteristic of a shared-shell (covalent) interaction, indicating a concentration of electron density between the nuclei. A positive value suggests a closed-shell interaction.

H(r): A negative value for H(r) is also indicative of a covalent character.

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

Bond ρ(r) (a.u.) ∇²ρ(r) (a.u.) H(r) (a.u.) Bond Character
C-C (Aromatic) Data not available Data not available Data not available Covalent
C-O (Phenol) Data not available Data not available Data not available Polar Covalent
C-N (Amine) Data not available Data not available Data not available Polar Covalent
O-H Data not available Data not available Data not available Polar Covalent

Such an analysis would provide a quantitative description of the bonding within the molecule, offering insights into bond strength and reactivity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Transition State Characterization and Reaction Barrier Calculations

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. By calculating the structure and energy of the transition state, the activation energy (reaction barrier) can be determined. This provides a quantitative measure of the reaction's feasibility and rate.

For example, a computational study could investigate the mechanism of N-alkylation or O-alkylation of this compound. The calculations would involve locating the transition state for the nucleophilic attack of the nitrogen or oxygen atom on an electrophile.

Table 3: Hypothetical Reaction Barrier Data for a Reaction of this compound

Reaction Pathway Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Product Complex Energy (kcal/mol) Activation Energy (kcal/mol)
N-Alkylation Data not available Data not available Data not available Data not available

These calculations would help in predicting the regioselectivity of such reactions.

Solvent Effects Modeling in Reaction Pathways

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving this compound, which has both polar and nonpolar groups, the choice of solvent can have a profound impact. Modeling the reaction in different solvents would reveal how the solvent stabilizes or destabilizes the reactants, transition state, and products, thereby affecting the reaction rate and outcome.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. This approach is based on the principle that the structure of a molecule determines its properties.

Correlation of Structural Parameters with Chemical Reactivity

In the context of this compound, a QSPR study could be developed to predict its chemical reactivity based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), topological, or geometric.

For instance, a model could be built to predict the pKa of the phenolic hydroxyl group or the basicity of the amino group based on descriptors calculated for a series of related phenol-amine compounds.

Table 4: Hypothetical Descriptors for a QSPR Model of Reactivity

Descriptor Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
Dipole Moment (Debye) Data not available
Atomic Charge on N Data not available

A statistically validated QSPR model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, accelerating the discovery of compounds with desired properties.

Prediction of Spectroscopic Signatures and Chromatographic Behavior

Computational chemistry provides powerful tools for the in silico prediction of analytical signatures of molecules, including their spectroscopic and chromatographic properties. These theoretical approaches are invaluable for the hypothetical analysis of compounds like this compound, allowing researchers to anticipate their behavior in various analytical techniques. By employing methods such as Density Functional Theory (DFT) for spectroscopic predictions and Quantitative Structure-Property Relationship (QSPR) models for chromatographic behavior, it is possible to generate a detailed, theoretical analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. Computational models can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy by calculating the magnetic shielding tensors of atomic nuclei within a molecule. nih.gov These predictions are based on the optimized geometry of the molecule and consider the electronic environment of each nucleus.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would be characterized by distinct signals for the aromatic protons, the protons of the aminopropyl group, the methyl groups, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing nature of the aminopropyl substituent. wisc.edu The expected signals, their multiplicities, and predicted chemical shifts are detailed in Table 1. The hydroxyl proton's chemical shift can be particularly variable, depending on solvent and concentration due to hydrogen bonding effects. modgraph.co.ukorgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H (position 5) 6.85 - 6.95 Doublet
Aromatic-H (position 6) 6.70 - 6.80 Doublet
CH (aminopropyl) 3.50 - 3.65 Triplet
CH₂ (aminopropyl) 1.75 - 1.90 Sextet
CH₃ (aminopropyl) 0.90 - 1.05 Triplet
Ar-CH₃ (position 2) 2.20 - 2.30 Singlet
Ar-CH₃ (position 3) 2.15 - 2.25 Singlet
OH 4.50 - 5.50 Broad Singlet

¹³C NMR Spectroscopy: The prediction of the ¹³C NMR spectrum involves calculating the chemical shifts for each carbon atom in the molecule. The aromatic carbons would show distinct signals influenced by their position relative to the various substituents. The carbons of the aminopropyl group and the two methyl groups would appear in the aliphatic region of the spectrum. Additivity rules and empirical equations, refined by computational models, allow for the estimation of these shifts. semanticscholar.orgyoutube.com Table 2 outlines the predicted chemical shifts for the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (C-OH) 150 - 155
C2 (C-CH₃) 120 - 125
C3 (C-CH₃) 128 - 133
C4 (C-CH(NH₂)CH₂CH₃) 135 - 140
C5 125 - 130
C6 115 - 120
CH (aminopropyl) 55 - 60
CH₂ (aminopropyl) 28 - 33
CH₃ (aminopropyl) 10 - 15
Ar-CH₃ (position 2) 12 - 17

Mass Spectrometry (MS)

Computational methods can predict the mass spectrum of a molecule by simulating its ionization and subsequent fragmentation. For this compound, electron impact (EI) ionization would likely lead to a prominent molecular ion peak. The fragmentation patterns are predicted based on the stability of the resulting carbocations and neutral losses.

The primary fragmentation pathway for aminophenols often involves cleavage of the bond beta to the aromatic ring (benzylic cleavage), which is a favorable process. future4200.com For the aminopropyl group, this would result in the loss of an ethyl radical to form a stable benzylic iminium ion. Another common fragmentation for phenols is the loss of CO. docbrown.info A list of predicted major fragments and their corresponding mass-to-charge ratios (m/z) is provided in Table 3.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Predicted m/z Proposed Fragment Ion Notes
179 [M]⁺ Molecular Ion
150 [M - C₂H₅]⁺ Loss of ethyl radical via benzylic cleavage
122 [M - C₃H₇N]⁺ Loss of the aminopropyl group

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. okstate.edu The predicted IR spectrum for this compound would exhibit characteristic absorption bands corresponding to its functional groups. libretexts.org A broad O-H stretching band would be expected in the 3200-3600 cm⁻¹ region, indicative of the phenolic hydroxyl group. docbrown.info The N-H stretching of the primary amine would likely appear in a similar region, typically as two distinct peaks. Aromatic C-H and C=C stretching vibrations would also be present. orgchemboulder.com Table 4 summarizes the key predicted vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch (Phenol) 3200 - 3600 (broad)
N-H Stretch (Amine) 3300 - 3500 (two bands)
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2960
C=C Stretch (Aromatic) 1500 - 1600

UV-Visible Spectroscopy: The prediction of UV-Vis spectra is achieved through time-dependent density functional theory (TD-DFT) calculations. These computations predict the electronic transitions between molecular orbitals. Phenolic compounds typically exhibit absorption maxima around 270-280 nm. nih.gov The presence of alkyl and amino substituents on the benzene (B151609) ring is expected to cause a slight bathochromic (red) shift in the absorption maximum. docbrown.infobgu.ac.il The predicted absorption maxima are presented in Table 5.

Table 5: Predicted UV-Visible Absorption Maxima for this compound Predicted for Methanol solvent

Transition Predicted λₘₐₓ (nm)

Chromatographic Behavior

Predicting the chromatographic behavior, particularly the retention time (tR) in High-Performance Liquid Chromatography (HPLC), is typically accomplished using Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models correlate molecular descriptors (e.g., logP, polar surface area, molecular weight) with experimentally determined retention times for a set of training compounds. acs.orgresearchgate.net

For this compound, its retention time in reversed-phase HPLC (RP-HPLC) would be influenced by its moderate polarity. The phenolic hydroxyl and primary amine groups contribute to its polarity, while the dimethylphenol and propyl components provide hydrophobic character. The retention time can be predicted for different column types and mobile phase compositions. scispace.com Table 6 provides a hypothetical prediction of retention times under typical RP-HPLC conditions.

Table 6: Predicted HPLC Retention Times for this compound

Column Mobile Phase Predicted Retention Time (min)
C18 60:40 Methanol:Water 4.5 - 5.5
C18 70:30 Methanol:Water 3.0 - 4.0

Analytical Methodologies and Detection in Research Matrices

Chromatographic Separation and Detection Techniques

Chromatography, the science of separation, is the cornerstone for the analysis of "4-(1-Aminopropyl)-2,3-dimethylphenol." The choice of technique is dictated by the analyte's physicochemical properties—specifically its polarity, volatility, and thermal stability—and the nature of the sample matrix. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the polar nature of the amino and hydroxyl groups, "this compound" typically requires chemical modification, or derivatization, to increase its volatility and improve its chromatographic behavior. phenomenex.com

Without derivatization, polar compounds like phenols and amines can exhibit poor peak shape and adsorb to the column, leading to inaccurate quantification. epa.govlabrulez.com A common approach is silylation, where active hydrogens in the hydroxyl and amino groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). phenomenex.commdpi.com This process reduces polarity and makes the compound amenable to GC analysis.

For detection, a Flame Ionization Detector (FID) is a robust, general-purpose detector that responds to carbon-containing compounds and is suitable for analyzing the derivatized analyte. epa.govingentaconnect.com Alternatively, if higher sensitivity is required, derivatization can be performed to introduce electrophoric groups. For instance, reacting the amine group with trifluoroacetic anhydride (B1165640) (TFAA) creates a derivative that is highly sensitive to an Electron Capture Detector (ECD). oup.comresearchgate.net ECD is particularly effective for detecting molecules with halogen atoms. nih.govthermofisher.com

For routine analysis, a single-column GC setup is often sufficient. A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is commonly used to separate a wide range of derivatized compounds. epa.govingentaconnect.com

To enhance the confidence of compound identification, a dual-column approach can be implemented. epa.gov This method involves a single injection that is split between two columns of different polarities installed in the same GC oven. The simultaneous analysis on two dissimilar stationary phases provides two independent retention times for the analyte. The confirmation of a compound is significantly more reliable when its retention times match those of a known standard on both columns, reducing the likelihood of misidentification due to co-eluting matrix components. epa.gov

Table 1. Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized Phenolic Amines.
ParameterSingle-Column ApproachDual-Column Approach
Column Type (Example) HP-5 (5% Ph Me Silicone), 30 m x 0.25 mm x 0.25 µmColumn 1: DB-5 (non-polar) Column 2: DB-1701 (mid-polarity)
Derivatization Agent For FID: BSTFA (Silylation) For ECD: TFAA (Acylation)For FID: BSTFA (Silylation) For ECD: TFAA (Acylation)
Injector Temperature 250 - 280 °C250 - 280 °C
Oven Program (Example) Initial 70°C, ramp at 10°C/min to 250°CSynchronized temperature program suitable for both columns
Detector FID or ECDDual FIDs or Dual ECDs
Detector Temperature 280 - 320 °C280 - 320 °C
Carrier Gas Helium or NitrogenHelium or Nitrogen

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing polar and non-volatile compounds like "this compound" without the need for derivatization. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring in the molecule absorbs UV light at specific wavelengths, typically around 220-280 nm for aminophenol-type structures. helixchrom.comsielc.com Fluorescence detection can also be employed, often providing higher sensitivity and selectivity if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. For unambiguous identification and quantification, especially in complex matrices, coupling HPLC to a mass spectrometer is the preferred method.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. helixchrom.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net Polar compounds like "this compound" have a lower affinity for the non-polar stationary phase and will elute earlier than non-polar compounds. The retention and separation can be finely tuned by adjusting the ratio of the organic modifier to the aqueous phase and by controlling the pH of the mobile phase, which affects the ionization state of the analyte's amino group. oup.com

For highly polar analytes that show little or no retention in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. researchgate.netelementlabsolutions.com HILIC utilizes a polar stationary phase (such as bare silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, with a smaller amount of aqueous solvent. chromatographyonline.com In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. The separation mechanism is based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase. elementlabsolutions.com This technique is ideal for retaining and separating very polar compounds, including aromatic amines and phenols, which might otherwise elute in the void volume of a reversed-phase column. researchgate.netobrnutafaza.hr

Table 2. Typical High-Performance Liquid Chromatography (HPLC) Conditions.
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Column Type C18 (e.g., 4.6 x 150 mm, 5 µm)Silica, Amide, or Zwitterionic (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous Buffer (e.g., Ammonium Phosphate, Formic Acid)Acetonitrile
Mobile Phase B Acetonitrile or MethanolAqueous Buffer (e.g., Ammonium Formate)
Elution Mode Isocratic or Gradient (increasing %B)Isocratic or Gradient (increasing %B)
Flow Rate 0.8 - 1.5 mL/min0.5 - 1.0 mL/min
Detection UV (e.g., 220 nm, 275 nm), Fluorescence, MSMS, UV (if chromophore is present)

Hyphenated systems, which couple a chromatographic separation technique with a powerful detection method like mass spectrometry, are the gold standard for trace-level analysis and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the identification capabilities of MS. For a compound like "this compound," analysis by GC-MS requires prior derivatization (e.g., silylation) to ensure volatility. mdpi.comnih.gov The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful technique for this analyte, as it does not require derivatization and offers exceptional sensitivity and selectivity. chromatographyonline.com The compound is first separated by HPLC (typically reversed-phase) and then ionized before entering the mass spectrometer. nih.gov In a tandem MS system (like a triple quadrupole), a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and minimizes interferences from the sample matrix, allowing for reliable quantification at very low concentrations. nih.gov This methodology is frequently applied to the analysis of structurally related amphetamine-like substances in complex biological matrices. restek.comresearchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are valuable planar chromatography techniques for the qualitative and quantitative analysis of phenolic compounds like this compound. jpbs.insigmaaldrich.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica gel, coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. umich.eduyoutube.com

HPTLC improves upon conventional TLC by using plates with smaller adsorbent particles and a narrower particle size distribution, which results in sharper, more resolved bands and increased sensitivity. jpbs.inwikipedia.org This allows for more accurate quantification and lower limits of detection. For the analysis of phenolic amines, the choice of the mobile phase is critical to achieve effective separation. A common approach involves using a combination of a nonpolar solvent, a moderately polar solvent, and a small amount of acid to improve spot shape and resolution. For instance, a mobile phase consisting of n-hexane, ethyl acetate, and formic acid has been successfully used for the separation of various phenolic acids on HPTLC silica gel plates. researchgate.net

Detection of separated spots on the TLC/HPTLC plate can be achieved by various methods. Compounds with a UV-absorbing chromophore, which includes many phenolic structures, can be visualized under UV light (typically at 254 nm or 366 nm) as dark spots on a fluorescent background. umich.eduscienceopen.com Post-chromatographic derivatization with specific reagents can also be employed to produce colored spots, enhancing detection. For example, reagents like cinnamaldehyde (B126680) can react with aromatic primary amines to produce colored products, with detection limits in the microgram range. researchgate.netrsc.org Densitometric scanning of the plates allows for the quantification of the separated compounds by measuring the intensity of the reflected light from the spots. scienceopen.com

ParameterTypical Conditions for Phenolic Amine Analysis
Stationary PhaseHPTLC Silica Gel 60 F254
Mobile Phase ExampleToluene: Ethyl Acetate: Formic Acid: Methanol (3:3:0.6:0.8 v/v/v/v) researchgate.net
Chamber SaturationMinimum 20-40 minutes scienceopen.com
Development Distance8 cm scienceopen.com
Detection WavelengthUV 254 nm or 366 nm scienceopen.com
QuantificationDensitometric Scanning

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of phenolic amines. electrochemsci.org These techniques rely on the electrochemical activity of the phenol (B47542) group, which can be oxidized at an electrode surface. The resulting current or potential change is then correlated to the analyte's concentration.

Voltammetric Techniques (e.g., Differential Pulse Voltammetry, Linear Sweep Voltammetry)

Voltammetric techniques are widely used for the analysis of electroactive species like phenolic compounds. nih.gov In these methods, a potential is applied to an electrode, and the resulting current is measured. The oxidation of the hydroxyl group on the phenol ring is the basis for its voltammetric detection. uc.pt

Differential Pulse Voltammetry (DPV) is a particularly sensitive technique that can minimize the background charging current, thereby enhancing the signal-to-noise ratio. wikipedia.orgpineresearch.com This results in lower detection limits, often in the micromolar (µM) to nanomolar (nM) range. rsc.orgresearchgate.net The DPV waveform consists of small pulses superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. wikipedia.org This results in a peaked voltammogram where the peak height is proportional to the concentration of the analyte. wikipedia.org

Linear Sweep Voltammetry (LSV) involves scanning the potential linearly with time and measuring the resulting current. While generally less sensitive than DPV, LSV is useful for studying the mechanisms of electrode reactions. For phenolic compounds, the oxidation process is typically irreversible, and the peak potential is dependent on the pH of the supporting electrolyte. uc.pt

TechniquePrincipleAdvantages for Phenolic Amine DetectionTypical Detection Limit
Differential Pulse Voltammetry (DPV)Current difference is measured from potential pulses on a linear ramp. wikipedia.orgHigh sensitivity, minimized background current. wikipedia.org10⁻⁸ M wikipedia.org
Linear Sweep Voltammetry (LSV)Current is measured as potential is swept linearly.Good for mechanistic studies, simpler waveform. mdpi.comHigher than DPV, analyte-dependent.

Design and Development of Electrochemical Sensors for Phenolic Amines

To improve the sensitivity and selectivity of electrochemical detection, the working electrode is often modified with various nanomaterials. These modifications can enhance the electrocatalytic activity towards the oxidation of phenolic amines, increase the electrode's surface area, and facilitate faster electron transfer. electrochemsci.orgnih.gov

Materials such as graphene, carbon nanotubes, and metal nanoparticles are commonly used as modifiers. researchgate.netmdpi.com For instance, a sensor fabricated using a magnetic oxide/amino-functionalized graphene nanocomposite demonstrated high sensitivity for phenol detection. electrochemsci.org The synergistic effects between the components of the nanocomposite can lead to a significant enhancement of the electrochemical signal. The design of these sensors involves optimizing parameters such as the pH of the supporting electrolyte and the potential scan rate to achieve the best analytical performance. electrochemsci.orgmdpi.com

Application of Molecularly Imprinted Polymers (MIPs) in Sensor Design

Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed to selectively bind a specific target molecule. nih.govnih.gov They are created by polymerizing functional and cross-linking monomers in the presence of a template molecule (in this case, this compound or a close analog). nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target analyte. mdpi.com

When integrated into an electrochemical sensor, MIPs provide a highly selective recognition element. researchgate.netyoutube.com The binding of the target analyte to the MIP-modified electrode can be detected as a change in the electrochemical signal (e.g., current, potential, or impedance). This approach has been used to develop selective sensors for various phenolic compounds and amines. researchgate.net For example, a hemin-based MIP was used to create a selective amperometric sensor for 4-aminophenol, demonstrating good selectivity even in the presence of structurally similar compounds. researchgate.net The combination of MIPs with nanomaterials can further enhance sensor performance by improving conductivity and binding capacity. mdpi.com

Sample Preparation and Chemical Derivatization for Analysis

Proper sample preparation is a critical step to isolate the analyte of interest from the sample matrix and remove potential interferences before analysis. organomation.com For a compound like this compound, the choice of extraction method depends on the nature of the research matrix (e.g., biological fluids, environmental samples).

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Microextraction - SPME)

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to optimize the extraction of ionizable compounds like phenolic amines.

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govsigmaaldrich.com It utilizes a fused silica fiber coated with a suitable stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes partition from the sample matrix into the fiber coating. sigmaaldrich.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for desorption and analysis. nih.gov

For the analysis of amines and phenolic compounds, various fiber coatings are available, such as polyacrylate or polydimethylsiloxane/divinylbenzene (PDMS/DVB), selected based on the polarity of the target analytes. mostwiedzy.plnih.gov SPME offers advantages of simplicity, speed, and reduced solvent consumption compared to traditional methods like LLE. mostwiedzy.pl In some cases, derivatization can be performed directly on the fiber to improve the volatility and chromatographic behavior of polar analytes like amines. researchgate.net

MethodPrincipleAdvantagesConsiderations for Phenolic Amines
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Well-established, high capacity.Requires significant solvent volumes, can be time-consuming.
Solid-Phase Microextraction (SPME)Partitioning into a coated fiber. sigmaaldrich.comSolvent-free, simple, integrates concentration. sigmaaldrich.commostwiedzy.plFiber selection is crucial, potential for matrix effects. mostwiedzy.pl

Pre-Column and Post-Column Derivatization Strategies

Derivatization is a chemical modification technique used to convert an analyte into a new compound, or 'derivative', that possesses properties more suitable for a specific analytical method. sdiarticle4.comactascientific.com For a compound like this compound, which contains both a phenolic hydroxyl group and a primary amino group, derivatization is a critical step to enhance analytical performance in complex research matrices. actascientific.com This process can be employed to increase volatility for gas chromatography (GC), improve chromatographic separation, and enhance detectability for high-performance liquid chromatography (HPLC) by introducing groups that respond strongly to specific detectors. actascientific.comgcms.cz

Strategies can be classified as either pre-column or post-column derivatization. actascientific.com Pre-column derivatization involves reacting the analyte before it is introduced into the chromatographic system, offering flexibility in reaction conditions but requiring careful handling to avoid interfering by-products. mdpi.com Post-column derivatization occurs after the analyte has been separated on the column but before it reaches the detector; this method is valued for its reproducibility and for not altering the chromatographic separation itself. actascientific.comcreative-proteomics.com The choice between these approaches depends on the analyte's chemical properties, the complexity of the matrix, and the specific requirements of the analytical instrumentation. mdpi.com

Derivatization for GC Analysis (e.g., Diazomethane (B1218177), Pentafluorobenzyl Bromide)

Gas chromatography requires analytes to be volatile and thermally stable. research-solution.com The polar nature of the primary amine and phenolic hydroxyl groups in this compound makes it non-volatile, necessitating derivatization to enable GC analysis. gcms.cz The primary goal of derivatization for GC is to mask these polar functional groups, thereby increasing the molecule's volatility and reducing its adsorption within the GC system. gcms.cz

Diazomethane is a potent methylating agent that quantitatively reacts with acidic protons, such as the one on the phenolic hydroxyl group of this compound, to form a more volatile methyl ether. gcms.czresearch-solution.com While it can also methylate amines, the reaction with phenolic hydroxyl groups is typically more rapid. gcms.cz Despite its effectiveness in producing high yields with minimal side reactions, diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring extreme caution during handling. gcms.czresearch-solution.com

Pentafluorobenzyl Bromide (PFBBr) is another common alkylating reagent used for derivatization in trace analysis. gcms.czresearchgate.net It reacts with both phenolic and amino groups to introduce a pentafluorobenzyl (PFB) moiety. The resulting PFB ethers and PFB amines are significantly more volatile and exhibit a very high response factor for electron capture detection (ECD), a highly sensitive detector for electrophilic compounds. researchgate.net This makes PFBBr derivatization particularly suitable for quantifying trace levels of compounds like this compound in environmental or biological samples. nih.gov

ReagentTarget Functional GroupDerivative FormedKey AdvantagesConsiderations
DiazomethanePhenolic Hydroxyl (-OH)Methyl EtherQuantitative reaction, high yield. gcms.czHighly toxic, carcinogenic, and explosive. gcms.czresearch-solution.com Can also methylate the amine group. gcms.cz
Pentafluorobenzyl Bromide (PFBBr)Phenolic Hydroxyl (-OH), Primary Amine (-NH2)Pentafluorobenzyl Ether/AmineCreates derivatives ideal for highly sensitive Electron Capture Detection (ECD). researchgate.netReagent is a strong lachrymator and should be handled in a fume hood. gcms.cz
Derivatization for HPLC Analysis (e.g., Introduction of Chromophores, Fluorophores, or Mass Tags)

For HPLC analysis, derivatization is typically employed not to increase volatility, but to enhance the detectability of the analyte. researchgate.net This is achieved by attaching a "tag" to the analyte molecule that has strong ultraviolet (UV) absorption (a chromophore) or exhibits fluorescence (a fluorophore), allowing for highly sensitive and selective detection. sdiarticle4.comthermofisher.com This is especially useful for compounds like this compound that may not possess strong native chromophores or fluorophores. The primary amino group is a common target for such derivatization reactions. thermofisher.com

Introduction of Chromophores: Reagents such as 2,4-dinitrofluorobenzene (DNFB) and benzoyl chloride react with primary and secondary amines to form derivatives with high molar absorptivity in the UV range. creative-proteomics.comresearchgate.net For example, DNFB reacts with the amino group of this compound to form a stable dinitrophenyl (DNP) derivative, which can be easily quantified using a standard HPLC-UV detector. creative-proteomics.com

Introduction of Fluorophores: For even greater sensitivity, fluorescent tags can be introduced. thermofisher.com This approach is one of the most effective strategies for detecting trace amounts of analytes. scirp.org Common fluorogenic reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. A key advantage is that the OPA reagent itself is not fluorescent, reducing background interference. sdiarticle4.comactascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. creative-proteomics.comthermofisher.com However, the hydrolyzed reagent (FMOC-OH) is also fluorescent, which can potentially interfere with analysis. creative-proteomics.com

Dansyl Chloride (DNS-Cl): Another widely used reagent that reacts with primary amines to yield intensely fluorescent sulfonamide derivatives. researchgate.net

These reactions create derivatives that can be detected at much lower concentrations than the parent compound, significantly lowering the limits of detection and quantification. actascientific.com

Reagent TypeExample ReagentTarget Functional GroupDetection MethodKey Advantages
Chromophore2,4-Dinitrofluorobenzene (DNFB)Primary Amine (-NH2)UV-Visible SpectroscopyForms stable derivatives with strong UV absorbance. creative-proteomics.com
Fluorophoreo-Phthalaldehyde (OPA)Primary Amine (-NH2)Fluorescence DetectionRapid reaction; reagent is non-fluorescent, leading to low background signal. sdiarticle4.comactascientific.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary Amine (-NH2)Produces highly stable and fluorescent derivatives. creative-proteomics.com
Dansyl Chloride (DNS-Cl)Primary Amine (-NH2)Yields intensely fluorescent derivatives for high sensitivity. researchgate.net

Matrix Effects and Interferences in Analytical Quantification

Matrix effects are a significant challenge in the quantitative analysis of analytes in complex biological or environmental samples. nih.gov These effects are defined as the alteration of an analyte's response—either suppression or enhancement—caused by other co-eluting components present in the sample matrix. nih.govbataviabiosciences.com The accurate quantification of this compound in research matrices such as plasma, urine, or sediment extracts is highly susceptible to such interferences. chromatographytoday.comresearchgate.net

The source of matrix effects is the complex composition of the sample itself. Endogenous components like salts, lipids, phospholipids, and other metabolites can interfere with the analytical process. bataviabiosciences.comchromatographytoday.com In LC-MS, these components can affect the ionization efficiency of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. nih.gov In GC and HPLC, co-eluting matrix components can interfere with peak integration, create baseline noise, or directly overlap with the analyte peak, compromising accuracy and precision. nih.gov

Furthermore, the analytical process itself can introduce interferences. For instance, derivatization reactions can result in excess reagent or reaction by-products that may co-elute with the derivatized analyte. researchgate.net Sample preparation steps, while designed to clean the sample, may not completely remove all interfering substances. chromatographytoday.com

To ensure data accuracy, matrix effects must be evaluated and minimized. bataviabiosciences.com Common strategies to mitigate these interferences include:

Advanced Sample Preparation: Employing robust extraction techniques like solid-phase extraction (SPE) can effectively remove a significant portion of interfering components, such as salts and phospholipids. mdpi.comchromatographytoday.com

Chromatographic Separation: Optimizing the chromatographic method to achieve baseline separation between the analyte and interfering peaks is crucial.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help compensate for consistent matrix effects.

Sample Dilution: A simple and effective method to reduce the concentration of interfering components in the matrix, thereby lessening their impact on the analyte's signal. researchgate.net

Source of InterferencePotential ImpactMitigation Strategy
Endogenous Compounds (e.g., phospholipids, salts)Signal suppression or enhancement, peak distortion. nih.govchromatographytoday.comSolid-Phase Extraction (SPE), liquid-liquid extraction, sample dilution. chromatographytoday.comresearchgate.net
Excess Derivatization Reagent/By-productsCo-elution with the analyte, creating interfering peaks. researchgate.netOptimization of reaction stoichiometry, post-derivatization cleanup step.
Complex Sample MatrixInaccurate quantification due to unpredictable signal alteration. bataviabiosciences.comUse of matrix-matched calibration standards or standard addition method. researchgate.net

Advanced Research Avenues and Potential Applications in Chemical Science

Development of Novel Derivatives and Analogues for Specific Chemical Functions

The development of new derivatives and analogues from 4-(1-Aminopropyl)-2,3-dimethylphenol is a promising area of research. By systematically modifying its structure, new compounds with tailored chemical functions for applications in catalysis, chelation, or as synthetic intermediates can be created.

The primary amine and the aromatic ring are prime targets for synthetic modification. The aminopropyl chain can be altered through reactions like N-alkylation, N-acylation, or the formation of Schiff bases, introducing new functional groups. nih.govmdpi.com These modifications can change the compound's basicity, steric profile, and potential for hydrogen bonding.

Similarly, the phenolic ring, while sterically hindered by the existing methyl groups, can undergo electrophilic aromatic substitution at the positions ortho and para to the hydroxyl group. Reactions such as halogenation could introduce synthetic handles for further cross-coupling reactions, enabling the attachment of a wide array of substituents. sigmaaldrich.com The Suzuki reaction, for instance, could be employed to synthesize biaryl derivatives from a halogenated intermediate. researchgate.net

Table 1: Potential Synthetic Derivatives of this compound and Their Functional Implications

Modification Site Reaction Type Potential Derivative Introduced Functionality
Aminopropyl ChainN-AcetylationN-acetyl-4-(1-aminopropyl)-2,3-dimethylphenolIncreased steric bulk, altered solubility, hydrogen bond donor/acceptor changes
Aminopropyl ChainReductive AminationN,N-diethyl-4-(1-aminopropyl)-2,3-dimethylphenolIncreased basicity, modified lipophilicity
Phenolic RingBromination6-Bromo-4-(1-aminopropyl)-2,3-dimethylphenolSynthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira)
Phenolic RingNitration6-Nitro-4-(1-aminopropyl)-2,3-dimethylphenolPrecursor for an additional amino group, altered electronic properties

Restricting the conformational flexibility of a molecule can lead to enhanced selectivity and affinity in interactions with other molecules by reducing the entropic penalty upon binding. nih.gov For this compound, this can be achieved by incorporating the aminopropyl side chain into a new ring system fused to the phenolic core.

By analogy with the synthesis of conformationally restricted analogues of bioactive amines like tyramine, it is conceivable to create derivatives such as aminotetralins or aminoindanes. nih.gov These rigid structures would lock the relative positions of the amino group and the phenolic ring, providing valuable tools for studying structure-activity relationships in various chemical contexts. nih.gov The synthesis of such analogues would provide fundamental insights into how conformational flexibility influences molecular interactions.

Exploration in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it an attractive candidate for the development of novel polymers and functional materials. Its structure can be leveraged to create materials with unique thermal, mechanical, and chemical properties.

Substituted phenols, such as xylenols and cresols, are fundamental building blocks for phenolic resins. wikipedia.orggoogle.com this compound could be incorporated into these systems through condensation reactions with aldehydes like formaldehyde. google.com The inclusion of this monomer would introduce primary amine functionalities into the polymer backbone, a feature not present in traditional phenolic resins.

This amine group could significantly alter the properties of the resulting resin, potentially improving adhesion to certain substrates, providing sites for acid-base interactions, or allowing for post-polymerization modifications. Furthermore, the amine could be used to create copolymers with other monomers reactive towards amines, such as epoxides or isocyanates, leading to hybrid materials with combined properties of phenolic resins and polyurethanes or epoxy resins.

The presence of at least two reactive sites—the phenolic ring and the primary amine—allows this compound to function as a monomer in polymerization reactions. The phenol (B47542) can react with aldehydes to form a polymer backbone, while the amine group can either remain as a pendant functional group or participate in polymerization with other co-monomers.

This dual reactivity also makes the compound a potential cross-linking agent. In a polymer system containing, for example, epoxide or carboxylic acid groups, the primary amine of this compound could form covalent bonds between different polymer chains, creating a cross-linked network. thermofisher.com Such a network would be expected to have enhanced thermal stability, solvent resistance, and mechanical strength compared to the non-cross-linked polymer.

The incorporation of this compound into polymeric materials offers a direct route to designing functional materials with properties that can be tuned based on the monomer concentration.

Table 2: Potential Functional Properties of Polymers Incorporating this compound

Structural Feature Resulting Material Property Potential Application
Phenolic Hydroxyl GroupHigh thermal stability, chemical resistanceCoatings, adhesives, composites
Pendant Amino GroupBasicity, nucleophilicityAcid gas capture, catalysis, chelation of metal ions
Aromatic RingsRigidity, char formation upon heatingFlame retardant materials, high-strength composites
Combined Amine/PhenolpH-responsiveness, enhanced adhesionSmart materials, advanced adhesives, surface modification agents

The basic amino groups could be used to create materials that capture acidic gases like CO₂ or SO₂. The ability of the amine and phenol groups to chelate metal ions could be exploited for applications in water purification or metal recovery. The pH-responsive nature of the amino group could also be used to develop "smart" materials that change their properties, such as swelling or solubility, in response to changes in environmental pH. In the polymer industry, 3,4-Dimethylphenol is used as a monomer in the production of resins, which can enhance properties like heat resistance and mechanical strength. guidechem.com

Catalytic Roles and Ligand Design

The presence of both a hydroxyl group and an amino group offers multiple coordination sites, making this compound a promising candidate for ligand development in both metal-based and organic catalysis. The inherent chirality at the benzylic carbon of the aminopropyl group is of particular interest for asymmetric synthesis.

Aminophenol derivatives are well-regarded for their ability to form stable complexes with a variety of transition metals, acting as effective ligands in numerous catalytic transformations. derpharmachemica.comnih.gov The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring. For this compound, the amino and hydroxyl groups can function as a bidentate N,O-ligand. Such ligands have been instrumental in reactions like C-N and C-O cross-coupling, which are fundamental for synthesizing pharmaceuticals and organic materials. nih.gov

Research could focus on synthesizing complexes with metals such as copper, palladium, iron, and cobalt. derpharmachemica.comnih.gov For instance, copper and palladium catalysts are frequently used for selective O-arylation and N-arylation of aminophenols, and the specific substitution pattern of this compound could influence the catalyst's selectivity and activity. nih.gov Furthermore, iron complexes with aminophenolate ligands have been investigated as functional mimics of 2-aminophenol (B121084) dioxygenases, enzymes that catalyze aromatic ring cleavage. derpharmachemica.com The steric bulk provided by the two methyl groups and the aminopropyl side chain on the phenol ring could create a unique coordination environment, potentially leading to novel reactivity or enhanced selectivity in metal-catalyzed processes.

Table 1: Potential Metal-Catalyzed Reactions Using Aminophenol-Type Ligands
Reaction TypePotential Metal CenterRole of LigandAnticipated Outcome
C-N Cross-CouplingPalladium (Pd), Copper (Cu)Enhance catalyst stability and control selectivity for N-arylation. nih.govSelective formation of N-arylated aminophenol derivatives.
C-O Cross-CouplingCopper (Cu)Promote selective O-arylation over N-arylation. nih.govSynthesis of diaryl ether derivatives.
Oxidative C-C Bond CleavageIron (Fe)Mimic the active site of dioxygenase enzymes. derpharmachemica.comCatalytic ring-opening of the aminophenol substrate.
Asymmetric HydrogenationRhodium (Rh), Iridium (Ir)Provide a chiral environment for enantioselective reduction.Enantioselective synthesis of chiral molecules.

The field of asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze stereoselective reactions, has grown significantly. umb.edu Chiral primary and secondary amines are foundational pillars of this field. rsc.org The this compound molecule contains a chiral secondary amine, making it a prime candidate for investigation as an organocatalyst.

This compound could potentially catalyze reactions through various activation modes. The secondary amine can form a transient iminium or enamine ion with carbonyl compounds, while the phenolic hydroxyl group can act as a hydrogen-bond donor to activate substrates or control the stereochemical outcome. This dual functionality is characteristic of many bifunctional organocatalysts. Chiral aminophenols have been successfully employed in asymmetric Michael additions and aldol (B89426) reactions. nih.govbeilstein-journals.org Research into this compound could explore its efficacy in these and other carbon-carbon bond-forming reactions. The steric hindrance from the adjacent methyl groups might play a crucial role in enhancing enantioselectivity by creating a well-defined chiral pocket around the catalytic site.

Table 2: Potential Asymmetric Organocatalytic Applications
Reaction TypeProposed Activation ModeSubstrate ClassExpected Product
Michael AdditionIminium ion formation / H-bondingα,β-Unsaturated aldehydes/ketones and nucleophilesChiral 1,5-dicarbonyl compounds
Aldol ReactionEnamine formation / H-bondingKetones/aldehydes and aldehydesChiral β-hydroxy carbonyls
Mannich ReactionIminium ion or enamine activationAldehydes, amines, and ketonesChiral β-amino carbonyl compounds
Henry (Nitroaldol) ReactionH-bond activation of nitroalkaneAldehydes and nitroalkanesChiral β-nitro alcohols

Environmental Chemical Transformation Studies

Understanding the environmental fate of synthetic chemicals is critical. Substituted phenols, including alkylphenols and aminophenols, are classes of compounds that can be introduced into the environment through industrial discharge. nih.govresearchgate.net Studying the degradation pathways and transformation products of this compound is essential for assessing its potential environmental impact.

The degradation of phenolic compounds in the environment can occur through biotic and abiotic pathways, including microbial degradation and chemical oxidation. nih.govnih.gov For this compound, several degradation routes can be postulated based on the chemistry of its functional groups.

The phenol moiety is susceptible to oxidation. In aqueous environments, this can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). This process often leads to the formation of phenoxy radicals, which can subsequently undergo further reactions. Studies on p-aminophenol have shown that its electrochemical or chemical oxidation proceeds via a p-quinoneimine intermediate, which is unstable and can hydrolyze to p-benzoquinone or undergo polymerization. ua.esresearchgate.netrsc.org A similar pathway could be envisioned for this compound, where initial oxidation of the phenol or amino group leads to highly reactive intermediates. The presence of two methyl groups on the aromatic ring will influence the sites of radical attack and the stability of the resulting intermediates. Furthermore, the aminopropyl side chain could be a site for initial oxidative attack or cleavage.

Table 3: Postulated Chemical Degradation Pathways in Model Systems
Degradation ProcessKey Reactant/ConditionInitial Postulated StepPotential Subsequent Reactions
Advanced Oxidation Process (AOP)Hydroxyl Radicals (•OH)H-atom abstraction from -OH or -NH group, or •OH addition to the aromatic ring.Formation of phenoxy/aminyl radicals, leading to quinone-imine formation, hydroxylation, and ring opening.
PhotodegradationUV LightDirect photolysis or sensitization to form excited states.Photo-oxidation leading to ring cleavage or polymerization.
Electrochemical OxidationApplied PotentialTwo-electron oxidation to form a quinone-imine species. researchgate.netHydrolysis to corresponding quinone, dimerization, or polymerization. ua.esresearchgate.net
BiodegradationMicroorganisms (e.g., Pseudomonas sp.)Enzymatic hydroxylation or oxidation of the aromatic ring or side chain. nih.govRing cleavage via ortho or meta pathways. ajol.info

Identifying the products formed during degradation is crucial for a complete environmental assessment. Based on the degradation of simpler aminophenols and dimethylphenols, several transformation products for this compound can be predicted.

Under oxidative conditions, the formation of a corresponding quinone-imine is a likely primary step. This intermediate could then undergo hydrolysis, cleaving the C=N bond to yield 2,3-dimethyl-p-benzoquinone (B51311) and 1-aminopropane. Alternatively, the quinone-imine could react with other molecules of the parent compound or with itself to form dimers, oligomers, or polymeric materials, which are common end-products in the oxidation of aminophenols. ua.esresearchgate.net

Biodegradation studies on dimethylphenols have shown that bacteria can metabolize them, often leading to intermediates like hydroxylated benzoic acids before eventual ring cleavage. nih.gov It is plausible that microbial consortia could initially attack the aminopropyl side chain or hydroxylate the aromatic ring of this compound, leading to a cascade of biodegradable intermediates.

Table 4: Predicted Transformation Products Under Various Chemical Conditions
ConditionPredicted Primary Product(s)Predicted Secondary/Final Product(s)
Mild Oxidation (e.g., air, FeCl₃)Corresponding quinone-imineOligomeric/polymeric materials, dimers. ua.es
Aqueous Oxidation (e.g., Fenton's reagent)Hydroxylated derivatives, quinone-imine2,3-Dimethyl-p-benzoquinone, 1-aminopropane, ring-opened products (carboxylic acids). researchgate.net
Aerobic BiodegradationHydroxylated aromatic intermediates, N-dealkylated intermediatesHydroxylated dimethylbenzoic acids, catechols, eventual mineralization to CO₂ and H₂O. nih.gov
Photolysis (UV)Radical species, photo-oxidized intermediatesComplex mixture of smaller organic fragments and polymeric substances.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1-Aminopropyl)-2,3-dimethylphenol?

  • Methodology : Begin with 2,3-dimethylphenol as the core structure. Introduce the 1-aminopropyl group via nucleophilic aromatic substitution or reductive amination. For example, react 2,3-dimethylphenol with 3-chloropropylamine under basic conditions (e.g., NaOH) to facilitate substitution. Purify intermediates using column chromatography and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem entries for structurally related phenolic amines to validate assignments .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodology : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity conditions. Monitor degradation using HPLC-UV or LC-MS, tracking the appearance of oxidation byproducts (e.g., quinones) or hydrolysis products. Reference stability protocols from NIST thermochemistry data for phenolic compounds, which highlight susceptibility to oxidative degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • FT-IR : Identify phenolic O-H (~3200 cm1^{-1}) and primary amine N-H stretches (~3300–3500 cm1^{-1}).
  • NMR : Analyze aromatic proton splitting patterns (e.g., coupling constants for 2,3-dimethyl groups) and amine proton integration.
  • HRMS : Confirm molecular ion ([M+H]+^+) and fragmentation patterns. Cross-reference with PubChem’s computed InChI and InChIKey data for validation .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-aminopropyl group influence the compound’s reactivity in catalytic systems?

  • Methodology : Compare reaction kinetics with analogous compounds (e.g., 4-aminophenol derivatives) in model reactions like hydrogenation or cross-coupling. Use density functional theory (DFT) calculations to map steric hindrance and electron density distribution around the amino group. Reference adsorption studies on polymer-functionalized phenolic compounds to infer interactions with catalytic surfaces .

Q. What strategies resolve contradictions in reported bioactivity data for aminopropyl-substituted phenolic derivatives?

  • Methodology : Conduct meta-analyses of existing studies, focusing on variables such as solvent polarity (e.g., aqueous vs. organic media) and stereochemical configuration. Validate findings using in vitro assays (e.g., enzyme inhibition) under standardized conditions. Cross-check with EPA TSCA and ChemIDplus records for discrepancies in reported toxicity or stability .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodology : Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Input molecular descriptors (e.g., logP, polar surface area) derived from PubChem data. Validate predictions using experimental adsorption data from polymer-functionalized resins, which highlight affinity for organic contaminants in aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.